molecular formula C7H3BrClN B13030654 4-Bromo-2-chloro-6-ethynylpyridine

4-Bromo-2-chloro-6-ethynylpyridine

Cat. No.: B13030654
M. Wt: 216.46 g/mol
InChI Key: BCUABCACXRALJF-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-ethynylpyridine is an organohalide compound with the molecular formula C7H3BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethynyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-ethynylpyridine typically involves halogenation and ethynylation reactions. One common method is the halogenation of 2-chloro-6-ethynylpyridine using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-ethynylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Coupling reactions produce biaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-2-chloro-6-ethynylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the halogen atoms can form halogen bonds with electron-rich sites. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-chloro-6-ethynylpyridine is unique due to the combination of bromine, chlorine, and ethynyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

IUPAC Name

4-bromo-2-chloro-6-ethynylpyridine

InChI

InChI=1S/C7H3BrClN/c1-2-6-3-5(8)4-7(9)10-6/h1,3-4H

InChI Key

BCUABCACXRALJF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CC(=C1)Br)Cl

Origin of Product

United States

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